molecular formula C17H12N4 B14281771 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine CAS No. 134077-43-3

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine

Katalognummer: B14281771
CAS-Nummer: 134077-43-3
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: ZFHMHPICVYNXBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

134077-43-3

Molekularformel

C17H12N4

Molekulargewicht

272.30 g/mol

IUPAC-Name

4,5-diphenyl-6H-pyrrolo[2,3-c]pyrazol-3-imine

InChI

InChI=1S/C17H12N4/c18-16-14-13(11-7-3-1-4-8-11)15(19-17(14)21-20-16)12-9-5-2-6-10-12/h1-10,18-19H

InChI-Schlüssel

ZFHMHPICVYNXBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C(=N)N=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.